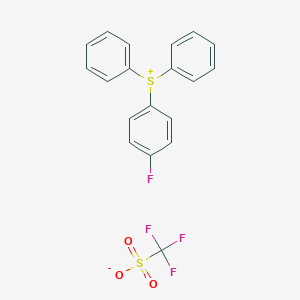

(4-Fluorophenyl)diphenylsulfonium triflate

Description

Properties

IUPAC Name |

(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYQZOQILXLBIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584134 | |

| Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154093-57-9 | |

| Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Fluorophenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Fluorophenyl)diphenylsulfonium Triflate from Basic Reagents

Introduction: The Significance of Triarylsulfonium Salts in Modern Chemistry

Triarylsulfonium salts are a class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in materials science and synthetic organic chemistry. Their utility as potent photoacid generators has revolutionized photolithography and coatings technologies.[1] Among these, (4-Fluorophenyl)diphenylsulfonium triflate stands out due to the unique electronic properties imparted by the fluorine substituent, which enhances its photochemical activity.[2] This guide provides an in-depth, technically-focused exploration of a robust and scalable synthesis of (4-Fluorophenyl)diphenylsulfonium triflate, commencing from fundamental and readily available chemical building blocks. As researchers and professionals in drug development and materials science, a thorough understanding of the synthesis of such key reagents is paramount for innovation and process optimization.

This document eschews a rigid, templated format in favor of a logical and scientifically-driven narrative that elucidates not only the "how" but, more critically, the "why" behind the chosen synthetic strategy and experimental parameters. We will delve into a two-step synthesis that begins with the formation of a key intermediate, diphenyl sulfoxide, followed by its conversion to the target triarylsulfonium salt.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of (4-Fluorophenyl)diphenylsulfonium triflate from basic reagents is most effectively approached through a two-stage process. This strategy ensures a high degree of control over each transformation and facilitates the purification of intermediates, ultimately leading to a high-purity final product.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic workflow for (4-Fluorophenyl)diphenylsulfonium triflate.

Part 1: The Cornerstone Intermediate - Synthesis of Diphenyl Sulfoxide

The journey to our target molecule begins with the synthesis of diphenyl sulfoxide. This intermediate is accessible through a classic Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[3]

Causality Behind Experimental Choices

The selection of reagents and conditions for this initial step is critical for achieving a high yield and purity of diphenyl sulfoxide.

-

Electrophile Precursor: Thionyl chloride (SOCl₂) is an excellent choice as the electrophile precursor. In the presence of a strong Lewis acid, it can be activated to form a highly reactive electrophilic species.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid that effectively activates thionyl chloride, facilitating the electrophilic attack on the benzene ring.[4] The stoichiometry of the catalyst is crucial; a 1:1 molar ratio with respect to thionyl chloride is optimal for this transformation.[3]

-

Aromatic Substrate and Solvent: Benzene serves as both the aromatic substrate and the solvent in this reaction. Using a stoichiometric excess of benzene drives the reaction towards the desired product and ensures that the reactants remain in solution.

-

Temperature Control: The reaction temperature is a key parameter. Maintaining a temperature of approximately 70°C promotes the reaction at a reasonable rate while minimizing the formation of byproducts.[4]

Underlying Mechanism: A Stepwise Look at the Friedel-Crafts Reaction

The formation of diphenyl sulfoxide proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Activation of Thionyl Chloride: Aluminum chloride coordinates with the oxygen atom of thionyl chloride, making the sulfur atom more electrophilic.

-

First Electrophilic Attack: The activated thionyl chloride complex undergoes electrophilic attack by a molecule of benzene to form a benzenesulfinyl chloride intermediate.

-

Second Electrophilic Attack: The benzenesulfinyl chloride is then further activated by aluminum chloride, and a second molecule of benzene attacks the electrophilic sulfur atom, leading to the formation of the diphenyl sulfoxide-AlCl₃ complex.

-

Hydrolysis: Aqueous workup hydrolyzes the complex to release the final diphenyl sulfoxide product.

Detailed Experimental Protocol: Synthesis of Diphenyl Sulfoxide

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware should be thoroughly dried before use.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.0 equivalent).

-

Reagent Addition: To the dropping funnel, add a solution of thionyl chloride (1.0 equivalent) in dry benzene (2.0 equivalents).

-

Reaction Execution: While stirring vigorously, add the thionyl chloride solution dropwise to the aluminum chloride at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to approximately 70°C and maintain this temperature for 2-3 hours, or until the evolution of HCl gas ceases.[4]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the aluminum chloride complex. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure. The crude diphenyl sulfoxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid. An isolated yield of around 85% can be expected.[4]

Part 2: The Final Transformation - Formation of the Triarylsulfonium Salt

With the diphenyl sulfoxide intermediate in hand, the final step involves its reaction with fluorobenzene to construct the desired (4-Fluorophenyl)diphenylsulfonium triflate. This transformation is achieved through another electrophilic aromatic substitution, this time promoted by the powerful activator, triflic anhydride.

The "Why" Behind the Reagents: A Deeper Dive

-

The Role of Triflic Anhydride (Tf₂O): Triflic anhydride is an exceptionally strong electrophile and is key to the success of this reaction. It activates the sulfoxide oxygen, converting it into an excellent leaving group and rendering the sulfur atom highly electrophilic.[1] This activation is crucial for the subsequent attack by the relatively electron-rich fluorobenzene.

-

The Nucleophile: Fluorobenzene: Fluorobenzene serves as the aromatic nucleophile in this reaction. The fluorine atom is an ortho-, para-directing group, and the para-substituted product is typically the major isomer due to steric hindrance at the ortho positions.

-

Solvent Choice: A non-reactive, anhydrous solvent such as dichloromethane or 1,2-dichloroethane is ideal for this reaction to prevent any unwanted side reactions with the highly reactive intermediates.

Reaction Mechanism: Activation and Electrophilic Attack

The formation of the triarylsulfonium salt proceeds as follows:

-

Activation of Diphenyl Sulfoxide: The oxygen atom of diphenyl sulfoxide attacks one of the sulfur atoms of triflic anhydride, leading to the formation of a highly reactive sulfoxonium triflate intermediate.[5]

-

Electrophilic Aromatic Substitution: The activated sulfoxonium triflate is a potent electrophile. Fluorobenzene then attacks the electrophilic sulfur atom, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation and Product Formation: A weak base (such as the triflate anion) removes a proton from the carbocation, restoring the aromaticity of the fluorophenyl ring and yielding the final (4-Fluorophenyl)diphenylsulfonium triflate product.

Figure 2: Simplified mechanism for the formation of the triarylsulfonium salt.

Detailed Experimental Protocol: Synthesis of (4-Fluorophenyl)diphenylsulfonium Triflate

Safety Precaution: Triflic anhydride is extremely corrosive and reacts violently with water. This procedure must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl sulfoxide (1.0 equivalent) and dry dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. To the dropping funnel, add a solution of triflic anhydride (1.1 equivalents) in dry dichloromethane. Add the triflic anhydride solution dropwise to the stirred diphenyl sulfoxide solution over 30 minutes, ensuring the temperature remains below 5°C.

-

Addition of Fluorobenzene: After the addition of triflic anhydride is complete, add fluorobenzene (1.5 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing cold water. Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a solid or a viscous oil. Purification can be achieved by column chromatography on silica gel using a gradient of a suitable eluent system (e.g., dichloromethane/acetone).[2] The pure product is obtained as a white to off-white solid.

Quantitative Data Summary

| Parameter | Step 1: Diphenyl Sulfoxide Synthesis | Step 2: (4-Fluorophenyl)diphenylsulfonium Triflate Synthesis |

| Key Reagents | Benzene, Thionyl Chloride, AlCl₃ | Diphenyl Sulfoxide, Fluorobenzene, Triflic Anhydride |

| Molar Ratio of Reactants | Benzene:SOCl₂:AlCl₃ ≈ 2:1:1[4] | Diphenyl Sulfoxide:Tf₂O:Fluorobenzene ≈ 1:1.1:1.5 |

| Reaction Temperature | ~70°C[4] | 0°C to Room Temperature |

| Reaction Time | 2-3 hours[4] | 12-24 hours |

| Typical Yield | ~85%[4] | 60-80% (Estimated based on similar reactions)[6] |

| Purification Method | Recrystallization | Column Chromatography[2] |

Conclusion: A Robust Pathway to a Key Chemical Tool

The synthesis of (4-Fluorophenyl)diphenylsulfonium triflate from basic reagents, as detailed in this guide, represents a logical and efficient pathway for accessing this valuable compound. By breaking down the synthesis into two manageable steps—the formation of diphenyl sulfoxide and its subsequent reaction with fluorobenzene—a high degree of control and purity can be achieved. The provided protocols, grounded in established chemical principles and supported by mechanistic understanding, offer a reliable foundation for researchers and professionals in the fields of drug development and materials science. The insights into the causality behind the experimental choices aim to empower the reader to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

-

Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). R Discovery. Available at: [Link]

-

Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. PMC - NIH. Available at: [Link]

-

Common synthesis of triarylsulfonium triflate salts. ResearchGate. Available at: [Link]

- Synthesis of triarylsulfonium salts. Google Patents.

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. PMC - NIH. Available at: [Link]

- Preparation method of trifluoromethanesulfonic anhydride. Google Patents.

-

Synthesis of the triarylsulfonium salts 1b–4b and the corresponding... ResearchGate. Available at: [Link]

-

diphenyl sulfide. Organic Syntheses Procedure. Available at: [Link]

-

Trifluoromethanesulfonic (triflic) Anhydride. ResearchGate. Available at: [Link]

-

a) Possible intermediates arising from the reaction of diphenyl sulfoxide and triflic anhydride. b) Preparation of Hendrickson's reagent.18. ResearchGate. Available at: [Link]

-

Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). ResearchGate. Available at: [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

- Preparation method benzene sulfonyl chloride and diphenylsulfone. Google Patents.

- Production of diphenyl sulfoxide. Google Patents.

-

SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]

Sources

- 1. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-Fluorophenyl)diphenylsulfonium triflate (154093-57-9) for sale [vulcanchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Buy (4-Fluorophenyl)diphenylsulfonium triflate | 154093-57-9 [smolecule.com]

- 6. CN110590607B - Preparation method of trifluoromethanesulfonic anhydride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Photochemical Properties and UV Absorption Spectrum of Diphenylsulfonium Salts

Abstract

Diphenylsulfonium salts represent a critical class of photoactive compounds, widely employed as photoacid generators (PAGs) in a myriad of applications ranging from photolithography and 3D printing to cationic polymerization and drug delivery systems. Their efficacy is intrinsically linked to their photochemical properties and ultraviolet (UV) absorption characteristics. This technical guide provides a comprehensive exploration of the fundamental principles governing the photochemistry of diphenylsulfonium salts, a detailed analysis of their UV absorption spectra, and robust, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the application of these versatile compounds.

Introduction: The Significance of Diphenylsulfonium Salts in Photochemistry

Diphenylsulfonium salts are ionic compounds characterized by a positively charged sulfur atom bonded to two phenyl rings and another aryl or alkyl group. The absorption of UV radiation triggers the irreversible decomposition of these salts, leading to the formation of a strong Brønsted acid. This photo-induced generation of acid is the cornerstone of their utility as photoinitiators for a variety of chemical transformations.

The choice of the counter-anion (X⁻) is crucial as it determines the strength of the photogenerated acid and can influence the overall solubility and thermal stability of the salt.[1] Common anions include hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and trifluoromethanesulfonate (CF₃SO₃⁻).[1][2]

Unraveling the Photochemical Reaction Mechanisms

Upon absorption of UV light, diphenylsulfonium salts undergo a complex series of photochemical reactions, primarily proceeding through two competing pathways: homolytic and heterolytic cleavage of the carbon-sulfur bond.[3][4] The predominance of one pathway over the other is influenced by factors such as the substitution pattern on the aromatic rings and the nature of the solvent.

Homolytic Cleavage: A Radical-Driven Pathway

The homolytic cleavage pathway is often the major route for the photodecomposition of triarylsulfonium salts.[3] In this process, the excited singlet state of the sulfonium salt undergoes cleavage of a carbon-sulfur bond to generate a diarylsulfinyl radical cation and an aryl radical.[3][5] These highly reactive intermediates can then undergo a series of reactions, including hydrogen abstraction from the solvent or other proton donors, to ultimately generate a Brønsted acid.[6]

Caption: Homolytic cleavage of a diphenylsulfonium salt upon UV irradiation.

Heterolytic Cleavage: An Ionic Pathway

In the heterolytic cleavage pathway, the excited sulfonium salt undergoes direct fragmentation into a diaryl sulfide and an aryl cation.[3][4] The highly electrophilic aryl cation can then react with nucleophiles present in the system, such as water or alcohols, to generate a proton and ultimately the Brønsted acid.[3]

Caption: Heterolytic cleavage of a diphenylsulfonium salt.

The UV Absorption Spectrum: A Window into Photoactivity

The efficiency of a diphenylsulfonium salt as a photoinitiator is critically dependent on its ability to absorb light at the wavelength of the irradiation source.[7] The UV absorption spectrum, therefore, provides invaluable information for selecting the appropriate salt for a given application.

General Spectral Features

Unsubstituted triphenylsulfonium salts typically exhibit strong absorption bands in the deep UV region, with absorption maxima often below 300 nm.[3] Diphenyliodonium salts, another class of onium salt photoinitiators, also absorb in a similar region, with a maximum around 227 nm. Substituted triarylsulfonium salts, however, can have absorption maxima shifted to longer wavelengths, for instance, around 318 nm.

The Influence of Substituents

The strategic placement of substituents on the phenyl rings can significantly modify the UV absorption spectrum of diphenylsulfonium salts. Electron-donating groups, such as alkoxy or alkylthio moieties, can cause a bathochromic (red) shift in the absorption maximum, extending the spectral sensitivity to longer wavelengths. This is a crucial strategy for developing photoinitiators that are active in the near-UV or even the visible region.

| Substituent | Position | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 4-Phenylthio | para | ~318 | ~60,900 | |

| 4-Methoxy | para | - | - | [4] |

| 4-Methyl | para | - | - | [4] |

| 4-Chloro | para | - | - | [4] |

Note: Specific molar absorptivity values for all substituted compounds are not always readily available in the literature and can vary with the counter-ion and solvent.

Experimental Protocols for Characterization

A thorough understanding of the photochemical properties of diphenylsulfonium salts necessitates rigorous experimental characterization. The following section outlines detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This is the foundational technique for determining the absorption characteristics of a diphenylsulfonium salt.

Objective: To determine the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

Materials:

-

High-purity diphenylsulfonium salt

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the diphenylsulfonium salt and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the reference and sample beams to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it. Place the cuvette in the sample beam and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-450 nm).

-

Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions, moving from the most dilute to the most concentrated.

-

Data Analysis:

-

Identify the λ_max from the spectra.

-

Plot a graph of absorbance at λ_max versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting straight line will be the molar absorptivity (ε), where 'b' is the path length (1 cm).

-

Caption: Workflow for determining UV-Vis absorption properties.

Determination of Photodecomposition Quantum Yield (Φ)

The quantum yield of photodecomposition is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules of reactant consumed per photon of light absorbed.

Objective: To quantify the efficiency of the photodecomposition of the diphenylsulfonium salt.

Materials:

-

Calibrated light source with a narrow bandpass filter for a specific wavelength (e.g., mercury arc lamp with a 313 nm filter).

-

Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate).

-

Reaction vessel (quartz).

-

UV-Vis spectrophotometer.

-

High-purity diphenylsulfonium salt and solvent.

Procedure:

-

Actinometry (Light Source Calibration):

-

Fill the reaction vessel with the actinometer solution.

-

Irradiate the solution for a specific period.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons that entered the sample (the photon flux).

-

-

Sample Irradiation:

-

Prepare a solution of the diphenylsulfonium salt of known concentration.

-

Irradiate the sample solution under the same conditions as the actinometer for a set period.

-

-

Monitoring Decomposition:

-

At regular intervals during irradiation, withdraw an aliquot of the sample solution and record its UV-Vis spectrum.

-

The decrease in the absorbance at the λ_max of the sulfonium salt is proportional to the decrease in its concentration.

-

-

Calculation of Quantum Yield:

-

Calculate the number of moles of the sulfonium salt that have decomposed based on the change in absorbance and the molar absorptivity.

-

The quantum yield (Φ) is then calculated using the following formula: Φ = (moles of salt decomposed) / (moles of photons absorbed)

-

Note: The number of photons absorbed by the sample needs to be corrected for the fraction of light transmitted.

Transient Absorption Spectroscopy

This powerful technique allows for the detection and characterization of short-lived excited states and reaction intermediates.

Objective: To observe the formation and decay of excited states and radical intermediates.

Principle: A pump pulse (e.g., from a laser) excites the sample, and a subsequent probe pulse (typically a broadband white light continuum) measures the absorption of the transient species at different time delays after the pump pulse.

Experimental Setup:

-

Femtosecond or picosecond laser system for the pump pulse.

-

White light continuum generator for the probe pulse.

-

Optical delay line to control the time delay between the pump and probe pulses.

-

Spectrograph and detector (e.g., CCD camera) to record the transient absorption spectra.

Procedure:

-

Sample Preparation: Prepare a solution of the diphenylsulfonium salt in a suitable solvent and place it in a cuvette.

-

Data Acquisition:

-

The pump pulse excites the sample.

-

The probe pulse passes through the excited sample at a specific time delay.

-

The transmitted probe light is directed to the spectrograph and detector.

-

The difference in the absorption spectrum with and without the pump pulse is recorded.

-

-

Time-Resolved Measurements: By varying the time delay between the pump and probe pulses, a time-resolved series of transient absorption spectra can be obtained.

-

Data Analysis: The resulting data can be used to identify the absorption bands of the excited singlet and triplet states, as well as any radical intermediates, and to determine their lifetimes by fitting the decay kinetics.

Caption: Simplified schematic of a pump-probe transient absorption spectroscopy setup.

Conclusion

Diphenylsulfonium salts are indispensable tools in modern photochemistry. A thorough understanding of their photochemical mechanisms and UV absorption properties is paramount for their effective application. This guide has provided a detailed overview of the fundamental principles governing their photoactivity, the influence of molecular structure on their spectral properties, and robust experimental protocols for their characterization. By leveraging this knowledge, researchers and professionals can make informed decisions in the selection and application of these versatile photoacid generators, ultimately leading to advancements in their respective fields.

References

-

Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. MDPI. Available at: [Link]

-

Diphenylphenacyl sulfonium salt as dual photoinitiator for free radical and cationic polymerizations. ResearchGate. Available at: [Link]

-

Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society. Available at: [Link]

-

THE QUANTUM YIELD OF THE PHOTO-DECOMPOSITION OF SOME AROMATIC DIAZONIUM SALTS. CIA. Available at: [Link]

-

UV-visible absorption spectra of different sulfonium salts combining... ResearchGate. Available at: [Link]

-

Absorption spectra of diphenyliodonium and triarylsulfonium PAGs. ResearchGate. Available at: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available at: [Link]

-

A new mechanism for photodecomposition and acid formation from triphenylsulphonium salts. The Royal Society of Chemistry. Available at: [Link]

-

Single-Component Cationic Photoinitiators. Encyclopedia.pub. Available at: [Link]

-

Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts. PMC. Available at: [Link]

-

Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC. Available at: [Link]

Sources

- 1. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 2. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]

- 3. forum.graphviz.org [forum.graphviz.org]

- 4. edinst.com [edinst.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Introduction: The Role and Significance of (4-Fluorophenyl)diphenylsulfonium Triflate

An In-depth Technical Guide to the Thermal Properties of (4-Fluorophenyl)diphenylsulfonium Triflate

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenyl)diphenylsulfonium triflate is a prominent member of the triarylsulfonium (TAS) salt family, distinguished by its role as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet (UV) light, it undergoes photolysis to produce a superacid, trifluoromethanesulfonic acid (triflic acid).[1][2] This property makes it an indispensable component in a variety of advanced applications, including UV-curable inks, coatings, adhesives, and photolithography processes for semiconductor manufacturing.[1][2]

In the realm of drug discovery and development, the precise control of chemical reactions is paramount. The ability of this compound to initiate cationic polymerization and generate a strong acid in a spatially and temporally controlled manner is of significant interest.[3] The fluorine substituent on one of the phenyl rings is not merely an incidental feature; it strategically enhances both the photochemical reactivity and the overall stability of the molecule compared to its non-fluorinated analogs.[4] This guide provides a comprehensive analysis of the compound's thermal stability and melting point, offering both foundational data and detailed experimental protocols for its characterization.

Core Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is the bedrock of its effective application. (4-Fluorophenyl)diphenylsulfonium triflate is an off-white to gray solid at room temperature.[4] Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₁₄F₄O₃S₂ |

| Molecular Weight | 430.44 g/mol [4][5][6] |

| Appearance | Gray or white to off-white solid[4] |

| CAS Number | 154093-57-9[1][5][6] |

| Melting Point | 117-120 °C (literature value)[2][4][5][6] |

| UV Absorption (λmax) | 234 nm[2][4][6] |

Melting Point Determination: A Critical Purity Indicator

The melting point is one of the most fundamental and accessible indicators of a compound's purity. For (4-Fluorophenyl)diphenylsulfonium triflate, the literature consistently reports a melting range of 117-120 °C.[2][4][5][6] A sharp melting point within this range is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities. It is also important to note that decomposition can sometimes be observed during melting point determination, providing an initial clue about the compound's thermal limits.[1]

Experimental Protocol: Capillary Melting Point Determination

The causality behind this protocol is to ensure a uniformly heated sample and accurate temperature measurement at the moment of phase transition.

-

Sample Preparation: Finely powder a small amount of the crystalline solid. A fine powder ensures efficient and uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm at the bottom. This packing density is crucial for clear observation.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Rate: Set an initial rapid heating rate to approach the expected melting range (e.g., to ~110 °C). This saves time without sacrificing accuracy at the critical phase transition.

-

Measurement: Reduce the heating rate to 1-2 °C per minute once the temperature is within 10-15 °C of the expected melting point. A slow ramp rate is essential for thermal equilibrium, ensuring the block temperature accurately reflects the sample temperature.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via capillary method.

Thermal Stability and Decomposition Analysis

The thermal stability of a photoacid generator is a critical parameter, dictating its shelf-life, processing conditions, and suitability for various applications. The structure of (4-Fluorophenyl)diphenylsulfonium triflate, with its robust aryl-sulfur bonds and the stable triflate counterion, contributes to its notable thermal resilience. The electron-withdrawing fluorine atom, in particular, is known to enhance the stability of the compound.[4]

While stable under typical storage conditions (room temperature), all sulfonium salts will decompose at elevated temperatures. The primary thermal decomposition pathway is expected to involve the cleavage of the sulfur-carbon bonds. This process is conceptually similar to its photolytic activation, where the S-C bond cleavage leads to the generation of reactive species.[1][4]

Advanced Analytical Techniques for Thermal Stability

To rigorously quantify thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques. These methods provide quantitative data on decomposition temperatures and associated energetic changes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the definitive method for determining the onset temperature of thermal decomposition. For a high-purity sample of this compound, a TGA thermogram would be expected to show a single, sharp mass loss step corresponding to its decomposition. Studies on related poly(sulfone imide)s show decomposition temperatures well above 500°C, suggesting that triarylsulfonium-based structures can be highly stable.[7] While specific TGA data for this monomer is not publicly available, analysis of similar triarylsulfonium salts indicates high thermal stability.[8]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards. This is a non-negotiable step for data trustworthiness.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina). A smaller sample size minimizes thermal gradients.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min). An inert atmosphere prevents oxidative side reactions, isolating the intrinsic thermal decomposition.

-

Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature where decomposition is complete (e.g., 600 °C). The linear heating rate ensures reproducible kinetic data.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of decomposition is typically determined using the tangent method on the mass-loss step. The temperature at which 5% or 10% mass loss occurs (T₅ or T₁₀) is also a common metric for stability.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides invaluable information on phase transitions (like melting) and energetic events (like decomposition). A DSC thermogram for (4-Fluorophenyl)diphenylsulfonium triflate would show a sharp endothermic peak corresponding to its melting point (117-120 °C), followed by an exothermic peak at a higher temperature if the decomposition process releases energy.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. This prevents sublimation and ensures good thermal contact.

-

Reference: Place an empty, sealed aluminum pan in the reference position. The differential measurement subtracts the heat capacity of the pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant, low flow rate (e.g., 20-50 mL/min).

-

Heating Program: Implement a heat-cool-heat cycle.

-

First Heat: Ramp from room temperature to a point just above melting (e.g., 140 °C) at 10 °C/min. This captures the melting of the as-received material.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

-

Second Heat: Ramp again at 10 °C/min to a high temperature (e.g., 350 °C) to observe decomposition. The second heat scan provides data on a sample with a consistent thermal history.

-

-

Data Analysis: Analyze the heat flow vs. temperature curve. The integral of the melting peak gives the enthalpy of fusion, while the peak maximum is the melting temperature. Decomposition will appear as a broad exothermic or endothermic event at higher temperatures.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Safe Handling and Storage

From a safety perspective, (4-Fluorophenyl)diphenylsulfonium triflate is classified as an irritant.[6][9] It can cause skin, eye, and respiratory irritation.[6][9] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1] For storage, the compound should be kept at room temperature in a tightly sealed container to protect it from moisture.[5]

Conclusion

(4-Fluorophenyl)diphenylsulfonium triflate is a thermally stable crystalline solid with a well-defined melting point of 117-120 °C.[2][4][5][6] Its stability is enhanced by the presence of the fluorophenyl group, a key structural feature that also contributes to its high photochemical efficiency.[4] While robust under standard handling and storage conditions, it will undergo thermal decomposition at elevated temperatures, a characteristic best quantified by TGA and DSC. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to accurately characterize this important compound, ensuring its effective and safe use in advanced applications.

References

- (4-Fluorophenyl)

- Buy (4-Fluorophenyl)

- CAS 154093-57-9 (4-Fluorophenyl)

- Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability.

- (4-FLUOROPHENYL)

- Synthesis of the triarylsulfonium salts 1b–4b and the corresponding...

- (4-Fluorophenyl)

- Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. PMC - NIH.

- Common synthesis of triarylsulfonium triflate salts.

- Safety Data Sheet for (4-Phenylthiophenyl)

- Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. Rutgers University Technology Transfer.

- Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine. [Source not in provided results, placeholder for concept].

Sources

- 1. Buy (4-Fluorophenyl)diphenylsulfonium triflate | 154093-57-9 [smolecule.com]

- 2. (4-FLUOROPHENYL)DIPHENYLSULFONIUM TRIFLATE | 154093-57-9 [chemicalbook.com]

- 3. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 4. (4-Fluorophenyl)diphenylsulfonium triflate (154093-57-9) for sale [vulcanchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine [gfzxb.org]

- 8. researchgate.net [researchgate.net]

- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

Discovery and history of aryl sulfonium photoacid generators

An In-Depth Technical Guide to the Discovery and History of Aryl Sulfonium Photoacid Generators

Introduction: The Catalyst for the Digital Age

Photoacid generators (PAGs) are a cornerstone of modern microfabrication, acting as the critical light-activated catalysts that enable the high-resolution patterning required for manufacturing semiconductor chips.[1][2] These compounds, which release a strong acid upon exposure to light, are the engines of a revolutionary process known as "chemical amplification."[3][4] Among the various classes of PAGs, ionic onium salts, and specifically triarylsulfonium salts, have emerged as the workhorses of the semiconductor industry due to their exceptional thermal stability, high quantum efficiency, and chemical versatility.[5][6][7]

This guide provides a deep technical dive into the discovery and historical evolution of aryl sulfonium PAGs. We will explore the scientific imperatives that drove their development, the key chemical breakthroughs that defined their progress, and the fundamental mechanisms that govern their function. From the perspective of a Senior Application Scientist, we will not only detail the "what" but also the "why," elucidating the causal links between experimental choices and the remarkable advancements that have defined modern photolithography.

Part 1: The Genesis of a Revolution - Onium Salts and Chemical Amplification

The relentless pace of the semiconductor industry, famously described by Moore's Law, created a persistent demand for technologies that could print ever-smaller features onto silicon wafers.[8] By the late 1970s, conventional photolithography, which relied on a one-photon-one-chemical-event principle, was hitting a sensitivity wall. As manufacturers moved towards shorter wavelength deep-UV (DUV) light sources to improve resolution, the low power of these sources meant that exposure times for standard resists became impractically long.

The Pioneering Discovery of Onium Salts

The first critical breakthrough came from the pioneering work of Dr. J. V. Crivello in the 1970s. While investigating cationic polymerization, he discovered that diaryliodonium and triarylsulfonium salts were highly efficient photoinitiators.[1][9][10] These "onium" salts were stable in the dark but, upon UV irradiation, decomposed to generate species that could initiate polymerization. Crivello recognized that these compounds produced not only radical species but also strong Brønsted acids, a property that would soon be harnessed for a different purpose.[11]

The "Chemical Amplification" Concept: A Paradigm Shift

The second, and perhaps more impactful, breakthrough occurred at IBM Research in the early 1980s. Faced with the DUV sensitivity challenge, Hiroshi Ito, C. Grant Willson, and Jean M. J. Fréchet conceived of a radical new approach they termed "chemical amplification."[3][4][12] Their idea was elegantly simple yet profound: use a photochemically generated catalyst to drive a multitude of subsequent chemical reactions. Instead of one photon causing one reaction, one photon could now trigger a cascade of hundreds or even thousands of events, dramatically amplifying the sensitivity of the photoresist.[4][13]

The acid-generating capability of Crivello's onium salts proved to be the perfect match for this concept. A single proton (H+) generated from a PAG could catalyze numerous deprotection reactions in a polymer matrix, fundamentally altering its solubility. This concept was first validated in 1982 and quickly became the foundational principle for all advanced photoresists.[4]

Part 2: The Workhorse - Triarylsulfonium Salts in Focus

While both iodonium and sulfonium salts were effective, triarylsulfonium (TAS) salts quickly became the preferred choice for microlithography. The primary reason was their superior thermal stability.[7] Photoresists must endure baking steps during processing, and the higher decomposition temperature of TAS salts (often >200°C) prevented premature acid generation, ensuring process stability and a longer shelf life for the formulated resist.

Key Properties of Triarylsulfonium PAGs:

-

High Thermal Stability: Essential for withstanding pre-bake and post-exposure bake (PEB) steps without unwanted degradation.[5][7]

-

Efficient Acid Generation: They exhibit high quantum yields, meaning a large fraction of absorbed photons results in the generation of an acid molecule.

-

Strong Acid Generation: The photolysis process generates a strong Brønsted acid, capable of efficiently catalyzing deprotection reactions. The strength of the acid is determined by the counter-anion (X⁻).

-

Structural Tunability: The genius of the onium salt structure is its two-part nature: a light-absorbing cation and an acid-defining anion.[7] This allows chemists to independently tune properties. The aryl groups on the cation can be modified to adjust absorption wavelength and solubility, while the anion can be exchanged to alter acid strength and diffusion characteristics. For example, replacing a simple hexafluoroantimonate (SbF₆⁻) anion with a bulkier, non-nucleophilic anion like nonaflate (C₄F₉SO₃⁻) can reduce acid diffusion length, leading to higher resolution patterns.

Part 3: Mechanism of Photoacid Generation

Understanding the mechanism of photolysis is crucial for designing more efficient PAGs. The process is a complex sequence of photochemical and thermal reactions initiated by the absorption of a photon.

-

Excitation: The triarylsulfonium cation (Ar₃S⁺) absorbs a UV photon, promoting it to an electronically excited singlet state.

-

Bond Cleavage: In the excited state, the molecule becomes unstable. The primary pathway for decomposition is the cleavage of a carbon-sulfur (C–S) bond. This cleavage can occur in two ways:

-

Homolytic Cleavage (Predominant): The C–S bond breaks symmetrically, yielding an aryl radical (Ar•) and a diarylsulfonium radical cation (Ar₂S⁺•).[5][14] This is the main productive pathway for acid generation.

-

Heterolytic Cleavage: The C–S bond breaks asymmetrically, forming an aryl cation (Ar⁺) and a diaryl sulfide (Ar₂S). This pathway is generally less efficient.[14]

-

-

Proton Generation: The key species for acid generation, the diarylsulfonium radical cation (Ar₂S⁺•), is highly reactive. It readily abstracts a hydrogen atom from a suitable donor in its environment (RH), which could be the polymer resin or the casting solvent. This abstraction event forms a protonated diaryl sulfide (Ar₂S-H⁺) and a new radical (R•).

-

Acid Formation: The protonated diaryl sulfide immediately releases the proton (H⁺), which then associates with the counter-anion (X⁻) present in the resist film, forming the final strong Brønsted acid, H⁺X⁻.[5]

Part 4: Synthesis and Chemical Evolution

The ability to synthesize a wide variety of TAS salts has been critical to their success. Early methods were often complex and used hazardous reagents.

Classic Synthetic Routes

-

The Iodonium Salt Route: Developed by Crivello and Lam, this method involves the copper-catalyzed arylation of a diaryl sulfide with a diaryliodonium salt.[11][15] While effective, it requires the pre-synthesis of the iodonium salt, which can be toxic and expensive.[15]

-

The Grignard Route: A more direct method involves reacting a diaryl sulfoxide with an aryl Grignard reagent (Ar-MgBr), followed by acidification and anion exchange.[15] This route avoids the use of iodonium salts and is often more cost-effective.

Representative Experimental Protocol: Synthesis of Triphenylsulfonium Triflate

This protocol is a generalized example based on the Grignard route.

Objective: To synthesize triphenylsulfonium trifluoromethanesulfonate (triflate), a common PAG.

Methodology:

-

Step 1: Grignard Reagent Formation:

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings.

-

Slowly add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling. Stir until the magnesium is consumed.

-

-

Step 2: Reaction with Sulfoxide:

-

In a separate flask, dissolve diphenyl sulfoxide in anhydrous THF.

-

Cool the Grignard solution in an ice bath and slowly add the diphenyl sulfoxide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Step 3: Hydrolysis and Anion Exchange:

-

Carefully quench the reaction by slowly adding it to a stirred, aqueous solution of ammonium triflate (NH₄OTf) or triflic acid (TfOH) in an ice bath.

-

This step hydrolyzes the intermediate and performs the metathesis (anion exchange) to introduce the triflate anion.

-

The crude triphenylsulfonium triflate will precipitate or can be extracted with an organic solvent like dichloromethane.

-

-

Step 4: Purification:

-

Wash the organic layer with water to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield the pure white crystalline product.

-

Evolution for Advanced Lithography

As lithography wavelengths shrunk from KrF (248 nm) to ArF (193 nm) and now to Extreme Ultraviolet (EUV, 13.5 nm), the structure of TAS PAGs had to co-evolve.[16]

-

Problem: Triphenylsulfonium salts are highly absorbent at 193 nm, making the resist film opaque.

-

Solution: Chemists replaced the aromatic aryl groups with partially or fully aliphatic groups (e.g., cycloalkylsulfonium salts) to increase transparency. However, this often came at the cost of lower thermal stability or synthetic difficulty.

-

Problem: For EUV, absorption is dominated by atomic composition, not molecular structure. PAGs are needed that are highly efficient at capturing high-energy photons and secondary electrons.

-

Solution: Research is focused on incorporating heavier elements into the PAG structure to increase EUV absorbance and on designing PAGs that are more sensitive to the secondary electrons generated during EUV exposure.[17]

| PAG Generation | Target Lithography | Cation Structure Example | Key Properties & Rationale |

| First Generation | i-line (365nm), DUV (248nm) | Triphenylsulfonium | High thermal stability, good photosensitivity at 248nm. Solubility can be an issue. |

| Second Generation | DUV (248nm) | Di-(t-butylphenyl)iodonium | Often used in early DUV resists; sulfoniums proved more thermally stable for manufacturing. |

| Third Generation | ArF (193nm) | Triphenylsulfonium (modified) | Modifications like long alkyl chains (e.g., t-butoxy) added to improve solubility in resist polymers. |

| Fourth Generation | ArF (193nm), Immersion | Di-cycloalkyl-aryl-sulfonium | Reduced aromaticity to increase transparency at 193nm. Balances transparency with stability. |

| Fifth Generation | EUV (13.5nm) | Metal-containing/High Z PAGs | Under development. Designed for high EUV photon capture and enhanced secondary electron yield. |

Part 5: The Core Application - A Chemically Amplified Resist Workflow

The synergy between a TAS PAG and an acid-sensitive polymer is best illustrated by the workflow for a positive-tone, chemically amplified resist, a system designed to become soluble in the exposed areas.

The classic example is a resist composed of poly(4-hydroxystyrene) (PHS) where the acidic hydroxyl groups are "protected" by tert-butoxycarbonyl (t-BOC) groups. This protected polymer is insoluble in aqueous base developer.

Sources

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical amplification: Past, present, and future - DuPont's perspective [morressier.com]

- 4. s3.us.cloud-object-storage.appdomain.cloud [s3.us.cloud-object-storage.appdomain.cloud]

- 5. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. Patterning the World: The Rise of Chemically Amplified Photoresists | Science History Institute [sciencehistory.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]

- 11. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic data interpretation (NMR, IR, UV-Vis) of (4-Fluorophenyl)diphenylsulfonium triflate

An In-Depth Technical Guide to the Spectroscopic Interpretation of (4-Fluorophenyl)diphenylsulfonium Triflate

This guide provides a comprehensive analysis of the spectroscopic data for (4-Fluorophenyl)diphenylsulfonium triflate (CAS 154093-57-9), a prominent photoacid generator used in advanced materials and manufacturing processes.[1][2] Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural and electronic characteristics of this complex sulfonium salt.

Introduction: The Structural and Functional Significance

(4-Fluorophenyl)diphenylsulfonium triflate is a salt composed of a triarylsulfonium cation and a trifluoromethanesulfonate (triflate) anion. The cation's three-dimensional, propeller-like structure, centered on a positively charged sulfur atom, and the presence of a highly electronegative fluorine atom, create a unique electronic environment. The triflate anion is known for being an excellent leaving group and a non-coordinating anion, which enhances the reactivity of the cation.[3][4] Understanding its spectroscopic signature is paramount for confirming synthesis, assessing purity, and predicting its photochemical behavior.[3]

This guide moves beyond a mere recitation of data, focusing instead on the why—the underlying principles that dictate the observed spectral features. By understanding the causality, researchers can leverage these techniques for the characterization of analogous compounds and troubleshoot experimental inconsistencies.

Caption: Key components of (4-Fluorophenyl)diphenylsulfonium triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone technique for the structural elucidation of this molecule. A multi-nuclear (¹H, ¹³C, ¹⁹F) approach is essential for unambiguously confirming the identity and purity of the salt.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonium salts to avoid solubility issues.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a known amount of a certified internal standard that does not have overlapping signals.

-

Acquisition Parameters:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR: Acquire with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.[5] Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.

-

¹H NMR Spectroscopy: Probing the Aromatic Environment

The ¹H NMR spectrum is dominated by signals in the aromatic region. The positive charge on the sulfur atom acts as a strong electron-withdrawing group, causing a significant downfield shift of all aromatic proton signals compared to their neutral precursors (e.g., diphenyl sulfide).[3] This deshielding is a key diagnostic feature for confirming the formation of the sulfonium salt.

Table 1: ¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84 - 7.87 | m | 2H | Protons ortho to S on 4-Fluorophenyl ring |

| 7.67 - 7.78 | m | 10H | Protons of the two unsubstituted Phenyl rings |

| 7.37 - 7.41 | m | 2H | Protons meta to S on 4-Fluorophenyl ring |

Data sourced from Vulcanchem.[6]

Interpretation Insights:

-

Deshielding Effect: The entire aromatic region (δ 7.37-7.87 ppm) is shifted downfield due to the electron-withdrawing sulfonium center.[3]

-

Signal Overlap: The 10 protons from the two equivalent diphenyl groups overlap in a complex multiplet between δ 7.67-7.78 ppm. This complexity arises from multiple, similar coupling constants.

-

Fluorophenyl Ring Signals: The protons on the 4-fluorophenyl ring are distinct. They appear as two multiplets. The protons ortho to the sulfur atom are expected to be the most downfield (δ 7.84-7.87 ppm) due to the proximity to the positive charge. The protons meta to the sulfur (and ortho to the fluorine) are found further upfield (δ 7.37-7.41 ppm). These signals will also exhibit coupling to the ¹⁹F nucleus, further complicating their splitting pattern into multiplets (often appearing as triplets of doublets or complex multiplets).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, crucially identifying the quaternary carbons and confirming the presence of both the cation and the triflate anion.

Table 2: ¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |

| 165.3 | d, J = 250.0 Hz | C-F carbon of the 4-Fluorophenyl ring (C4') |

| 134.6 | d, J = 10.0 Hz | Carbons ortho to S on 4-Fluorophenyl ring (C2'/C6') |

| 134.3 | s | Para-carbon of Phenyl rings (C4) |

| 131.3 | s | Ortho-carbons of Phenyl rings (C2/C6) |

| 131.1 | s | Meta-carbons of Phenyl rings (C3/C5) |

| 125.3 | s | Quaternary C attached to S (Phenyl rings, C1) |

| 120.7 | q, JCF = 321.0 Hz | C F₃ of Triflate anion |

| 120.6 | d, J = 3.3 Hz | Quaternary C attached to S (4-Fluorophenyl, C1') |

| 118.7 | d, J = 23.1 Hz | Carbons meta to S on 4-Fluorophenyl ring (C3'/C5') |

Data sourced from Vulcanchem.[6]

Interpretation Insights:

-

C-F Coupling: The most striking features are the large coupling constants associated with the fluorine-bound carbons. The C-F bond shows a very large one-bond coupling (¹JCF) of ~250 Hz, which is characteristic of a fluorine atom directly attached to an aromatic ring.

-

Triflate Carbon: The triflate anion's carbon is observed as a quartet around δ 120.7 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 321 Hz). This signal is unambiguous proof of the counter-ion's presence.[6]

-

Quaternary Carbons: The signals for the carbons directly bonded to the positively charged sulfur (ipso-carbons) are typically weak and appear in the δ 120-126 ppm range. Their positive identification is definitive evidence of the sulfonium structure.[3]

-

Through-Space Coupling: Smaller C-F couplings are observed for the other carbons on the 4-fluorophenyl ring (²JCF, ³JCF), which helps in their assignment.

¹⁹F NMR Spectroscopy: A Tale of Two Fluorines

The ¹⁹F NMR spectrum is exceptionally clean and informative, providing two distinct signals that confirm the structure and stoichiometry.

Table 3: ¹⁹F NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -105 to -115 | m | 1F | F -Ar (Fluorine on the phenyl ring) |

| -78.8 | s | 3F | CF₃F ₃ of Triflate anion |

Data for triflate sourced from Smolecule.[3] The chemical shift for the aromatic fluorine is an expected range for such compounds.[7]

Interpretation Insights:

-

Triflate Signal: A sharp singlet at δ -78.8 ppm integrating to three fluorine atoms is the unmistakable signature of the triflate anion. Its chemical shift is highly consistent and serves as an excellent purity check.[3]

-

Aromatic Fluorine Signal: The single fluorine on the phenyl ring appears as a multiplet in the region of δ -105 to -115 ppm. The multiplicity arises from coupling to the ortho and meta protons on the ring.

-

Stoichiometric Validation: The integral ratio of these two signals (1:3) provides a direct and reliable confirmation of the 1:1 stoichiometry between the sulfonium cation and the triflate anion.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Anions

IR spectroscopy is a rapid and powerful tool for identifying key functional groups and confirming the presence of the triflate anion through its characteristic vibrational modes.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3062 - 3064 | Medium | Aromatic C-H stretching |

| 1588 - 1591 | Strong | Aromatic C=C ring stretching |

| 1476 - 1493 | Strong | Aromatic C=C ring stretching |

| ~1226 - 1260 | Very Strong | Asymmetric SO₃ stretching (Triflate) |

| ~1164 | Strong | C-F stretching (Triflate) |

| ~1027 - 1030 | Very Strong | Symmetric SO₃ stretching (Triflate) |

Data compiled from multiple sources.[3][6][8]

Interpretation Insights:

-

Aromatic Region: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching on an aromatic ring. The strong absorptions between 1470-1600 cm⁻¹ correspond to the C=C stretching vibrations within the phenyl rings.

-

The Triflate Fingerprint: The most diagnostic signals for this compound are the extremely strong absorption bands associated with the triflate anion. The symmetric and asymmetric S=O stretches (~1030 cm⁻¹ and ~1260 cm⁻¹, respectively) and the C-F stretching vibrations (~1164 cm⁻¹) create a unique and intense pattern that is a hallmark of triflate salts.[3][8] The presence of these bands provides irrefutable evidence of the counter-ion.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-π* transitions within the aromatic system. As a photoacid generator, understanding the UV absorption profile is critical to determining the optimal wavelength for its activation.[3]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent (e.g., acetonitrile, methanol) in which the compound is soluble.

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Table 5: UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| 234 | Not reported | Primary π → π* transition (E-band) of the substituted aromatic system |

Data sourced from ChemicalBook and Sigma-Aldrich.[2]

Interpretation Insights:

-

Aromatic Absorption: The observed absorption maximum (λmax) at 234 nm is characteristic of the π → π* electronic transitions within the conjugated system of the three aromatic rings.[2] Benzene itself has a primary absorption band (E2-band) around 204 nm. The substitution on the rings and the presence of the sulfur atom cause a bathochromic (red) shift to 234 nm.[9]

-

Photochemical Relevance: This λmax value indicates that the compound will be most efficiently activated by deep UV light (e.g., from a 254 nm mercury lamp). For applications requiring activation at longer wavelengths (e.g., near-UV or visible light), the sulfonium salt would need to be combined with a photosensitizer.[10]

Caption: A logical workflow for the complete spectroscopic characterization.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of (4-Fluorophenyl)diphenylsulfonium triflate provides a self-validating system for its identification and characterization. ¹H and ¹³C NMR map the carbon-proton framework, with the deshielding effect of the sulfonium center serving as a primary indicator of salt formation. ¹⁹F NMR offers a definitive confirmation of both the fluorinated cation and the triflate anion, while also verifying the compound's 1:1 stoichiometry. IR spectroscopy provides a rapid and unmistakable fingerprint of the triflate anion, and UV-Vis spectroscopy defines the electronic absorption properties crucial for its application as a photoacid generator.

By integrating the data from these distinct yet complementary techniques, researchers can achieve an unambiguous and in-depth understanding of the molecular structure, purity, and electronic nature of (4-Fluorophenyl)diphenylsulfonium triflate, ensuring confidence in their research and development endeavors.

References

-

Weiss, R., et al. (2010).A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties . Molecules. Retrieved from [Link]

-

Lalevée, J., et al. (2020).Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts . ResearchGate. Retrieved from [Link]

-

Block, E., et al. (2004).33S NMR spectra of sulfonium salts: calculated and experimental . Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Zhang, B., et al. (2017).Synthesis and characterization of triarylsulfonium salts as novel cationic photoinitiators for UV-photopolymerization . ResearchGate. Retrieved from [Link]

-

RadTech. (n.d.).Soluble and Red-Shifted Sulfonium Salts . Retrieved from [Link]

-

Wang, X., et al. (2019).A (4‐fluorophenyl)(phenyl)phosphine oxide‐modified epoxy resin with improved flame‐retardancy, hydrophobicity, and dielectric properties . ResearchGate. Retrieved from [Link]

-

Annunziata, O. (n.d.).33S NMR spectra of sulfonium salts: Calculated and experimental . ResearchGate. Retrieved from [Link]

-

Varetti, E. L. (n.d.).The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation . ResearchGate. Retrieved from [Link]

-

Crumrine, D. S., & Gillece-Castro, B. (1990).Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts . ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.).(4-fluorophenyl)diphenylsulfonium triflate . Retrieved from [Link]

-

Takenaga, N., et al. (2024).Synthesis of Heterocyclic Sulfonium Triflates by Cu-catalyzed Selective S-arylation with Aryl(mesityl)iodonium Salts . Bentham Science. Retrieved from [Link]

-

Gerken, M. (2021).33S NMR: Recent Advances and Applications . MDPI. Retrieved from [Link]

-

science-softCon. (n.d.).UV/Vis+ Photochemistry Database - Aromatic Substances . Retrieved from [Link]

-

Bols, M., et al. (2012).Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry . Accounts of Chemical Research. Retrieved from [Link]

-

Gerig, J. T. (n.d.).Fluorine NMR . University of California, Santa Barbara. Retrieved from [Link]

-

Anguera, G., et al. (2014).From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra . Inorganic Chemistry. Retrieved from [Link]

-

UCL Discovery. (n.d.).Sulfonium Salts for the Synthesis of PET Tracers . Retrieved from [Link]

-

NOBLE CHEMISTRY. (2024, February 18).UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds . YouTube. Retrieved from [Link]

-

Aziz, S. B., & Abdullah, O. G. (2012).Spectroscopic Studies of Carboxymethyl Chitosan-Ammonium Triflate (NH4CF3SO3) based Solid Polymer Electrolytes . ResearchGate. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (4-FLUOROPHENYL)DIPHENYLSULFONIUM TRIFLATE | 154093-57-9 [chemicalbook.com]

- 3. Buy (4-Fluorophenyl)diphenylsulfonium triflate | 154093-57-9 [smolecule.com]

- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. (4-Fluorophenyl)diphenylsulfonium triflate (154093-57-9) for sale [vulcanchem.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. researchgate.net [researchgate.net]

- 9. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cationic Photoinitiators: Mechanism, Application, and Best Practices

Foreword: Beyond Free Radicals

For researchers, scientists, and professionals in drug development, the precise control of polymerization is paramount. While free-radical photopolymerization is a workhorse of the industry, its inherent limitations—most notably oxygen inhibition and significant volume shrinkage—present considerable challenges in high-precision applications. This guide delves into the sophisticated world of cationic photopolymerization, a powerful alternative that circumvents these issues. Here, we explore the fundamental mechanisms, diverse chemistry, and practical applications of cationic photoinitiators, providing the field-proven insights necessary to harness this advanced technology for creating next-generation materials in medicine, dentistry, and beyond.

The Fundamental Principle: Light-Triggered Acid Genesis

At its core, a cationic photoinitiator is a molecule engineered to perform a single, elegant task: to absorb photons of a specific wavelength and, in response, generate a potent acid.[1] These compounds are often referred to as photo-acid generators (PAGs).[2] This photogenerated acid, which can be a Brønsted acid (a proton donor) or a Lewis acid (an electron-pair acceptor), then serves as the catalyst to initiate a chain-growth polymerization.[3]

This mechanism is fundamentally different from free-radical systems. Instead of transferring a radical from one monomer to the next, cationic polymerization proceeds by transferring a charge, a process that offers distinct and compelling advantages.[2]

Key Advantages Over Free-Radical Systems:

-

Insensitivity to Oxygen: Cationic polymerization is not inhibited by the presence of atmospheric oxygen.[4] This eliminates the need for inert gas purging (e.g., with nitrogen or argon), simplifying experimental setups and enabling applications in open-air environments, such as in coatings and 3D printing.

-

"Dark Cure" Phenomenon: Once initiated by light, the cationic polymerization can continue to proceed long after the light source has been extinguished.[5][6] This "living" nature of the propagating cationic species allows the reaction to continue until nearly all monomer is consumed, ensuring high conversion rates and complete curing, even in shaded or thick sections of a material.

-

Reduced Volumetric Shrinkage: Many monomers used in cationic polymerization, particularly heterocyclic compounds like epoxides and oxetanes, polymerize via a ring-opening polymerization (ROP) mechanism.[5][7] Unlike the conversion of double bonds to single bonds in acrylate polymerization, ROP involves a less dramatic change in intermolecular distances. This results in significantly lower volume shrinkage during curing, leading to reduced internal stress, superior adhesion, and enhanced dimensional accuracy in fabricated parts.[8][9]

Inherent Limitations and Considerations:

The primary vulnerability of cationic photopolymerization is its sensitivity to nucleophilic (basic) species. Water, alcohols, and amines can neutralize the photogenerated acid or terminate the propagating cationic chain, severely inhibiting the reaction.[6] This necessitates the use of highly purified and dry reagents and careful control of environmental humidity.

The Core Mechanism: From Photon to Proton